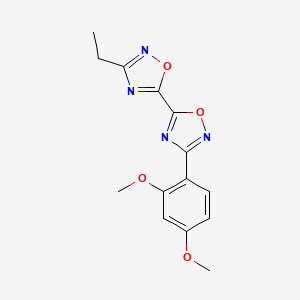
3-(2,4-Dimethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-YL)-1,2,4-oxadiazole
描述
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and an ethyl group attached to the oxadiazole ring system
属性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-4-11-15-13(21-17-11)14-16-12(18-22-14)9-6-5-8(19-2)7-10(9)20-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKXBGQTSWOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=NC(=NO2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 2,4-dimethoxybenzaldehyde and ethyl hydrazinecarboxylate.
Formation of Hydrazone: The 2,4-dimethoxybenzaldehyde is reacted with ethyl hydrazinecarboxylate to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable oxidizing agent, such as iodine or bromine, to form the oxadiazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency.
化学反应分析
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxadiazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its photophysical properties and potential use in organic electronics.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or sensor due to its unique optical properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter the structure of nucleic acids, affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: This compound has a phenyl group instead of an ethyl group, which may affect its chemical and biological properties.
3-(2,4-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions with other molecules.
3-(2,4-Dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole: This compound lacks the ethyl group, which may result in different physical and chemical properties.
The uniqueness of 3-(2,4-Dimethoxyphenyl)-3’-ethyl-5,5’-bi-1,2,4-oxadiazole lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


